![molecular formula C21H16ClN3O5 B3923350 N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3923350.png)
N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide
説明
N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide, also known as CB30865, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule inhibitor that targets the protein kinases, which play a crucial role in cell signaling pathways. CB30865 has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用機序
N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide is a small molecule inhibitor that targets protein kinases, which are enzymes that play a crucial role in cell signaling pathways. This compound binds to the ATP-binding site of protein kinases, preventing them from phosphorylating their downstream targets. This leads to the inhibition of cell signaling pathways that are involved in various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. In inflammation, this compound reduces the production of inflammatory cytokines, which are proteins that are involved in the inflammatory response. In neurodegenerative diseases, this compound protects neurons from damage and improves cognitive function.
実験室実験の利点と制限
N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. One limitation is that it may have off-target effects, meaning that it may inhibit other enzymes or proteins in addition to its intended target. Another limitation is that it may have limited solubility in aqueous solutions, which may affect its bioavailability.
将来の方向性
There are several future directions for N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide research. One direction is to study its potential applications in other areas, such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective inhibitors of protein kinases that can be used in combination with this compound to enhance its efficacy. Additionally, there is a need to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy in animal models. Overall, this compound has significant potential for scientific research, and further studies are needed to fully understand its applications and limitations.
科学的研究の応用
N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide has been studied extensively for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting protein kinases that are involved in cell signaling pathways. Inflammation is another area where this compound has shown promise. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes that are involved in the inflammatory response. In neurodegenerative diseases, this compound has been shown to protect neurons from damage and improve cognitive function.
特性
IUPAC Name |
N-[4-[(3-chlorobenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5/c1-30-19-10-5-14(12-18(19)25(28)29)21(27)24-17-8-6-16(7-9-17)23-20(26)13-3-2-4-15(22)11-13/h2-12H,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWIDNSCLWIOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diallyl-2-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B3923277.png)
![N-{4-[(2-chlorobenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3923290.png)
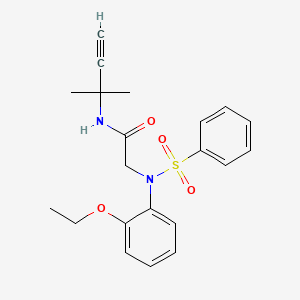
![3-methyl-5-[(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]pyridine trifluoroacetate](/img/structure/B3923304.png)
![4-({3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B3923317.png)
![1-[1-(3-pyridinylmethyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3923326.png)
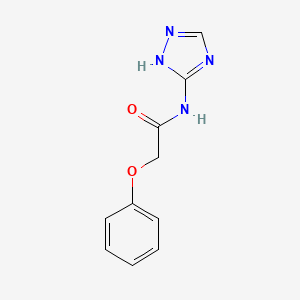
![10-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B3923335.png)
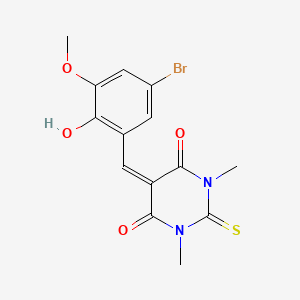
![8-bromo-5-methyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3923343.png)
![4-[(3-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}propanoyl)amino]benzamide](/img/structure/B3923344.png)
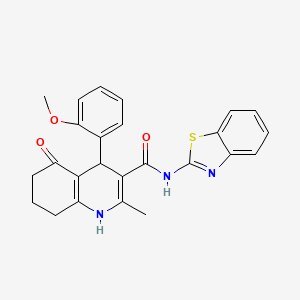
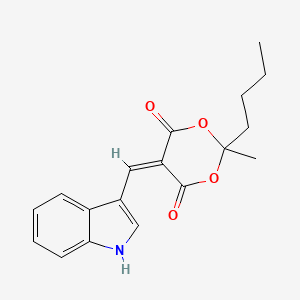
![3-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]-1-propanol](/img/structure/B3923369.png)